Higher Thermal Stability than trans-Cinnamic Acid
2,5-Dimethoxycinnamic acid exhibits a significantly higher standard molar enthalpy of sublimation (ΔsubH°) compared to the parent compound, trans-cinnamic acid. This indicates stronger intermolecular interactions in the solid state and lower volatility, which is a critical parameter for applications involving thermal processing, vapor deposition, or long-term storage stability [1][2].
| Evidence Dimension | Standard Molar Enthalpy of Sublimation (ΔsubH°) |
|---|---|
| Target Compound Data | 33.17 ± 0.26 kcal/mol (≈ 138.8 ± 1.1 kJ/mol) |
| Comparator Or Baseline | trans-Cinnamic acid: 107.1 ± 0.8 kJ/mol |
| Quantified Difference | ΔsubH° is ~31.7 kJ/mol higher for 2,5-DMCA, representing a ~30% increase. |
| Conditions | Knudsen mass-loss effusion technique; values calculated for T = 298.15 K [1][2]. |
Why This Matters
This thermodynamic difference directly informs process design (e.g., sublimation purification, high-temperature stability) and predicts different material behaviors compared to the unsubstituted core structure, reducing the risk of unexpected material loss or decomposition.
- [1] Monte, M. J. S., & Hillesheim, D. M. (1999). Vapour pressures, enthalpies and entropies of sublimation of trans-cinnamic acid and of nine methoxy and dimethoxycinnamic acids. The Journal of Chemical Thermodynamics, 31(11), 1443-1456. View Source
- [2] NIST Chemistry WebBook. (n.d.). 2,5-Dimethoxycinnamic acid. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C10538519 View Source
